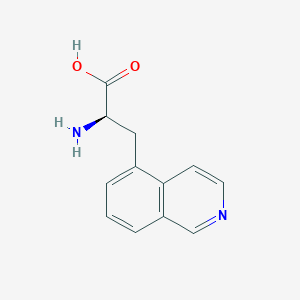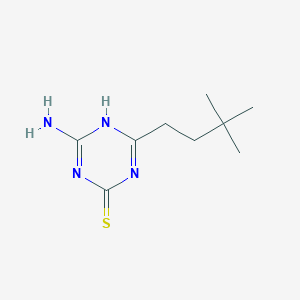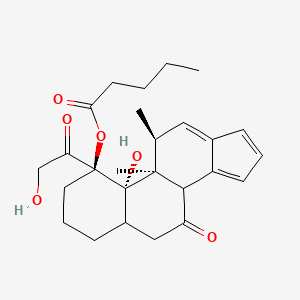
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride is a complex organic compound with a molecular formula of C28H23Cl2NOP*Cl and a molecular weight of 526.829 . This compound is known for its unique structure, which includes a triphenylphosphonium group, a dichlorovinyl group, and a 4-methylbenzamido group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of (2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable dichlorovinyl precursor and a 4-methylbenzamido derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .
Analyse Chemischer Reaktionen
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds
Wirkmechanismus
The mechanism of action of (2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group allows the compound to interact with cellular membranes, while the dichlorovinyl and 4-methylbenzamido groups contribute to its reactivity and binding affinity. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride can be compared with other similar compounds, such as:
(2,2-Dichloro-1-(4-methoxybenzamido)vinyl)triphenylphosphonium chloride: This compound has a methoxy group instead of a methyl group, which can affect its chemical properties and reactivity.
(2,2-Dichloro-1-(4-chlorobenzamido)vinyl)triphenylphosphonium chloride: The presence of a chloro group instead of a methyl group can lead to different chemical behaviors and applications.
(2,2-Dichloro-1-(4-bromobenzamido)vinyl)triphenylphosphonium chloride:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
86521-52-0 |
|---|---|
Molekularformel |
C28H23Cl3NOP |
Molekulargewicht |
526.8 g/mol |
IUPAC-Name |
[2,2-dichloro-1-[(4-methylbenzoyl)amino]ethenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C28H22Cl2NOP.ClH/c1-21-17-19-22(20-18-21)27(32)31-28(26(29)30)33(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,1H3;1H |
InChI-Schlüssel |
FNZIJSSKNCWVOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


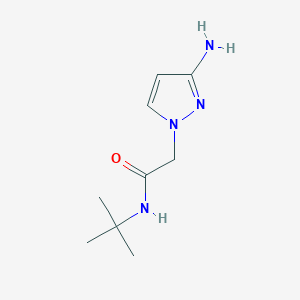
![2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid](/img/structure/B13155661.png)
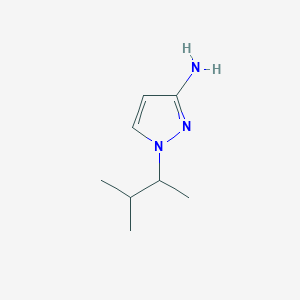
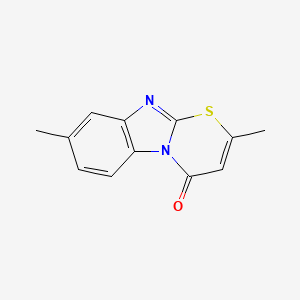
![2,3,4,5-Tetrahydro-1H-benzofuro[2,3-c]azepine](/img/structure/B13155686.png)

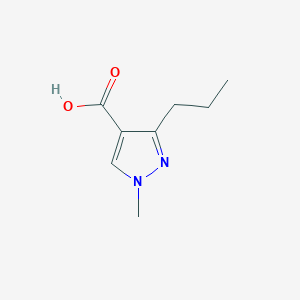

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13155715.png)
![3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13155722.png)
![1-Methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile](/img/structure/B13155723.png)
